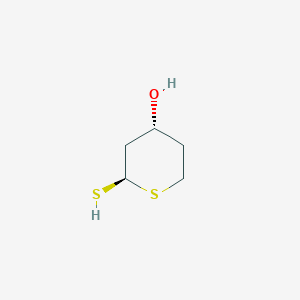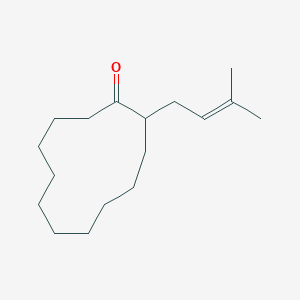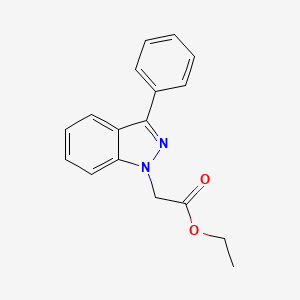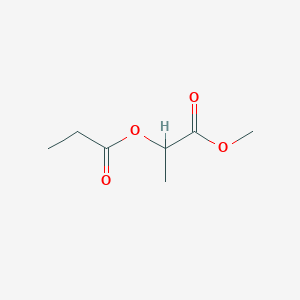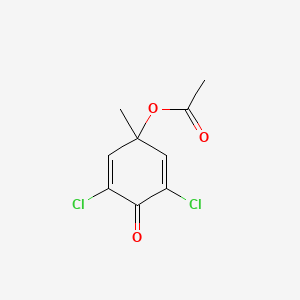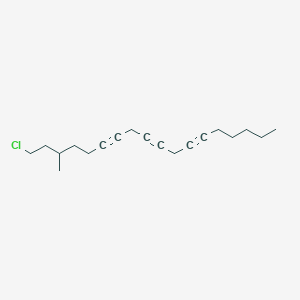
1-Chloro-3-methyloctadeca-6,9,12-triyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methyloctadeca-6,9,12-triyne is a chemical compound with the molecular formula C19H27Cl It is characterized by the presence of a chlorine atom, a methyl group, and three triple bonds located at the 6th, 9th, and 12th positions of the octadecane chain
Preparation Methods
The synthesis of 1-chloro-3-methyloctadeca-6,9,12-triyne typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Alkylation: Starting with a suitable alkyne precursor, an alkylation reaction is performed to introduce the desired carbon chain length.
Triple Bond Formation: The formation of triple bonds at specific positions can be accomplished through dehydrohalogenation reactions using strong bases such as sodium amide or potassium tert-butoxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-3-methyloctadeca-6,9,12-triyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-methyloctadeca-6,9,12-triyne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple triple bonds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-chloro-3-methyloctadeca-6,9,12-triyne involves its interaction with molecular targets such as enzymes and receptors. The presence of triple bonds allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities and reactivity profiles.
Comparison with Similar Compounds
1-Chloro-3-methyloctadeca-6,9,12-triyne can be compared with similar compounds such as:
1-Chloro-3-methyloctadeca-6,9,12-triene: This compound has double bonds instead of triple bonds, leading to different reactivity and applications.
1-Bromo-3-methyloctadeca-6,9,12-triyne: The substitution of chlorine with bromine can alter the compound’s reactivity and interaction with other molecules.
1-Chloro-3-methyloctadeca-6,9,12-tetraene:
Properties
CAS No. |
61626-30-0 |
|---|---|
Molecular Formula |
C19H27Cl |
Molecular Weight |
290.9 g/mol |
IUPAC Name |
1-chloro-3-methyloctadeca-6,9,12-triyne |
InChI |
InChI=1S/C19H27Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2)17-18-20/h19H,3-6,9,12,15-18H2,1-2H3 |
InChI Key |
VWGKLFRPYGCWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCC#CCCC(C)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


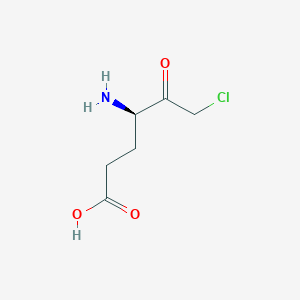
![7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid](/img/structure/B14566694.png)
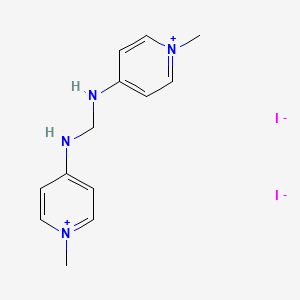
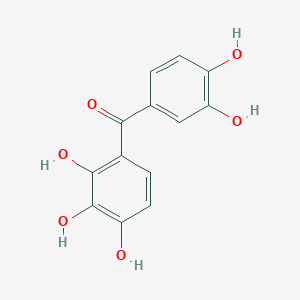
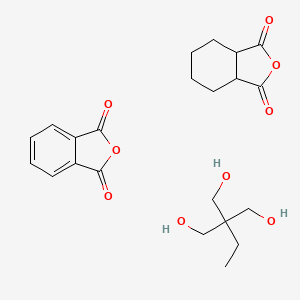

![(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14566721.png)

